2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one
Overview
Description
2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It is known to be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It is used to study both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
It is known to be a cysteine-reactive molecule . This suggests that it may interact with its targets by forming covalent bonds with cysteine residues in proteins, leading to changes in their function.
Biochemical Pathways
Given its cysteine-reactivity, it may affect pathways involving proteins with reactive cysteine residues .
Pharmacokinetics
Its molecular weight of 18561 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Given its cysteine-reactivity, it may lead to changes in the function of proteins with reactive cysteine residues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one. For instance, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one typically involves the chlorination of 1-(6-methoxypyridin-3-yl)ethan-1-one. One common method includes the reaction of 6-methoxypyridin-3-yl ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
6-methoxypyridin-3-yl ethanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
Scientific Research Applications
2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is utilized in the development of organic electronic materials due to its electron-donating methoxy group.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-chloro-2-methoxypyridin-3-yl)ethan-1-one
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-(6-chloro-4-hydroxy-2-methoxypyridin-3-yl)ethan-1-one
Uniqueness
2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both chloro and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-1-(6-methoxypyridin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMWFRVMMVLRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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